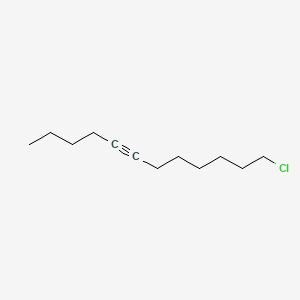
2-(1-Methylhydrazinyl)pyrimidine
Overview
Description
2-(1-Methylhydrazinyl)pyrimidine is a chemical compound with the CAS Number: 435337-82-9 . It has a molecular weight of 124.15 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound has been achieved through a cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This process uses this compound as an easily removable bidentate directing group .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 .Chemical Reactions Analysis
This compound has been used as a bidentate directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 124.15 . The storage temperature for this compound is 4 degrees Celsius .Mechanism of Action
Target of Action
The primary target of 2-(1-Methylhydrazinyl)pyrimidine is the C (sp2)–H bond in organic compounds . This compound acts as a bidentate directing group, guiding the reaction towards specific sites on the molecule .
Mode of Action
This compound interacts with its targets through a cobalt-catalyzed C (sp2)–H alkenylation/annulation . This involves reacting with a terminal or internal alkyne followed by annulation . The compound shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Biochemical Pathways
The compound is involved in the C–H functionalization/spirocyclization cascade . This cascade protocol shows high efficiency and remarkable functional group tolerance . The products of this reaction are ubiquitous spirosuccinimides, obtained in good to excellent yields with high regioselectivity .
Pharmacokinetics
The compound can be reductively removed in one step under mild conditions , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of an isoquinoline backbone or thiophene-fused pyridones depending on the reaction conditions and substrates. These products are formed with high regioselectivity .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-Methylhydrazinyl)pyrimidine in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has been shown to have anti-tumor effects in vivo, making it a potentially useful tool for cancer research. However, one limitation of using this compound in lab experiments is that it may have toxic effects on normal cells, which could limit its usefulness in certain contexts.
Future Directions
There are a number of potential future directions for research on 2-(1-Methylhydrazinyl)pyrimidine. One potential direction is to explore its potential use as a cancer therapy in humans. Additionally, further research could be done to better understand its mechanism of action, as well as its potential applications in other areas of scientific research. Finally, future research could focus on developing new and more efficient synthesis methods for this compound, which could make it more widely available for use in scientific research.
Scientific Research Applications
2-(1-Methylhydrazinyl)pyrimidine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-tumor effects in vivo. Additionally, this compound has been studied for its ability to inhibit enzymes involved in the biosynthesis of important biomolecules, such as nucleotides and folate.
Safety and Hazards
The safety information for 2-(1-Methylhydrazinyl)pyrimidine includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-methyl-1-pyrimidin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULQEPLDSVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)






![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
